molecular formula C8H9NO3 B2607010 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid CAS No. 1368177-97-2

2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid

Cat. No.: B2607010
CAS No.: 1368177-97-2
M. Wt: 167.164
InChI Key: BHBXFEXSJWIJKJ-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid is a heterocyclic carboxylic acid featuring a 1,2-oxazole (isoxazole) ring substituted with a cyclopropyl group at the 5-position and an acetic acid moiety at the 3-position. The compound’s molecular formula is C₈H₉NO₃, with a molecular weight of 167.17 g/mol (based on structural analogs in ). The cyclopropyl substituent introduces steric and electronic effects that may influence reactivity, solubility, and biological activity compared to other derivatives. This compound is of interest in medicinal chemistry and materials science due to the versatility of the isoxazole scaffold in drug design.

Properties

IUPAC Name

2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)4-6-3-7(12-9-6)5-1-2-5/h3,5H,1-2,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBXFEXSJWIJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368177-97-2
Record name 2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols .

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid (CAS 321970-01-8) is a positional isomer where the cyclopropyl group is at the 4-position of the isoxazole ring instead of the 5-position. This minor structural difference can alter intermolecular interactions and crystallinity. For example:

Property 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid 2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid
Molecular weight 167.17 g/mol 167.17 g/mol
Cyclopropyl position 5-position 4-position
Potential applications Unreported in evidence Unreported in evidence

The positional isomerism may lead to differences in metabolic stability or binding affinity in biological systems, though specific data are lacking in the provided evidence.

Substituent Variations

Replacing the cyclopropyl group with aromatic substituents significantly changes physicochemical properties. For instance:

  • 2-[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid (CAS 104907-59-7) incorporates a phenyl group at the 5-position of the isoxazole and an additional phenyl ring. Its molecular weight (279.29 g/mol ) and logP value (predicted higher lipophilicity) contrast sharply with the cyclopropyl analog.
Compound Molecular Weight Substituent Key Features
2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid 167.17 g/mol Cyclopropyl Compact, strained ring
2-[5-Phenyl-1,2-oxazol-3-yl]acetic acid 279.29 g/mol Phenyl Increased aromaticity, lipophilicity
2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]acetic acid N/A 4-Fluorophenyl Enhanced electronic effects

Heterocycle Variations

Replacing the isoxazole (1,2-oxazole) with oxadiazole (1,2,4-oxadiazole) alters ring electronics and hydrogen-bonding capacity:

  • 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 775304-11-5) replaces the acetic acid with a benzoic acid group, increasing molecular weight (230.22 g/mol ) and acidity.
Compound Heterocycle Molecular Weight Functional Group
2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid 1,2-Oxazole 167.17 g/mol Acetic acid
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid 1,2,4-Oxadiazole 198.22 g/mol Acetic acid
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid 1,2,4-Oxadiazole 230.22 g/mol Benzoic acid

Key Research Findings and Limitations

  • Synthetic Accessibility : The cyclopropyl-isoxazole scaffold is synthetically challenging due to the strain of the cyclopropyl ring, but it offers unique geometric constraints for targeting enzyme pockets.
  • Biological Relevance: Isoxazole derivatives are known for antimicrobial and anti-inflammatory activity, though specific data for 2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid are absent in the evidence.
  • Commercial Availability : Some analogs, like 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetic acid, are available in high purity (≥95%), whereas others (e.g., [(5-cyclopropyl-1,2-oxazol-3-yl)methyl]amine) are listed as discontinued.

Biological Activity

2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an oxazole ring, which contributes to its distinct steric and electronic properties. These characteristics can influence its reactivity, stability, and biological activity. The oxazole ring is known for its ability to interact with various enzymes and receptors, modulating their activity.

The biological activity of 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus affecting metabolic pathways.
  • Receptor Modulation : It can also interact with receptors involved in various biological processes, potentially leading to therapeutic effects.

The presence of the cyclopropyl group enhances the compound's stability and binding affinity to these targets, which is crucial for its pharmacological efficacy.

Biological Activity

Research indicates that 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid exhibits several biological activities:

Comparative Analysis

To better understand the uniqueness of 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(5-Methyl-1,2-oxazol-3-yl)acetic acidContains a methyl group instead of cyclopropylDifferent reactivity profile
2-(5-Phenyl-1,2-oxazol-3-yl)acetic acidContains a phenyl groupEnhanced lipophilicity affecting bioavailability
2-(4-Isopropyl-1,2-oxazol-3-yl)acetic acidContains isopropyl substitutionDistinct pharmacological properties due to sterics

The cyclopropyl substitution in 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid is crucial as it may confer higher metabolic stability compared to other substitutions like methyl or phenyl groups.

Case Studies and Research Findings

While direct case studies specifically focused on 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid are scarce, several relevant studies on related compounds provide insights into its potential:

  • Antiviral Studies : Research on cyclopropyl-containing analogs has shown that they can effectively block viral channels with high selectivity indices. For example, compounds with similar structural features demonstrated EC50 values below 3.1 μM against viral targets .
  • Cytotoxicity Assays : In vitro evaluations indicated that certain oxazole derivatives exhibit cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms . Such findings suggest that further exploration of 2-(5-Cyclopropyl-1,2-oxazol-3-ylic acid could yield valuable data on its anticancer potential.

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